molecular formula C2H3ClO2<br>C2ClH3O2<br>C2H3ClO2<br>ClCH2COOH B1668787 Chloroacetic acid CAS No. 79-11-8

Chloroacetic acid

Cat. No.: B1668787
CAS No.: 79-11-8
M. Wt: 94.50 g/mol
InChI Key: FOCAUTSVDIKZOP-UHFFFAOYSA-N
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Description

Chloroacetic acid, also known as monothis compound, is an organochlorine compound with the formula ClCH₂CO₂H. It is a colorless solid that is highly soluble in water and various organic solvents. This compound is a useful building block in organic synthesis and has a wide range of applications in different industries .

Preparation Methods

Chloroacetic acid can be prepared through several synthetic routes:

Chemical Reactions Analysis

Chloroacetic acid undergoes various types of chemical reactions, primarily due to the high reactivity of its carboxylic acid group and the ease of substitution of its α-chlorine atom:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, ammonia, and thiols. For example, reaction with ammonia produces glycine[ \text{ClCH}_2\text{COOH} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{HCl} ]

    Esterification: this compound reacts with alcohols to form esters, such as methyl chloroacetate[ \text{ClCH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{ClCH}_2\text{COOCH}_3 + \text{H}_2\text{O} ]

    Formation of Chloroacetyl Chloride: Reaction with thionyl chloride (SOCl₂) produces chloroacetyl chloride[ \text{ClCH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]

    Reduction: This compound can be reduced to acetic acid using reducing agents.

Comparison with Similar Compounds

Chloroacetic acid is part of a family of chloroacetic acids, which includes dithis compound and trithis compound. These compounds differ in the number of chlorine atoms attached to the acetic acid molecule:

This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions and industrial applications .

Properties

IUPAC Name

2-chloroacetic acid
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InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

FOCAUTSVDIKZOP-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)Cl
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Molecular Formula

C2H3ClO2, Array, CH2ClCOOH
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Related CAS

3926-62-3 (hydrochloride salt)
Record name Chloroacetic acid [BSI:ISO]
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DSSTOX Substance ID

DTXSID4020901
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Molecular Weight

94.50 g/mol
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Physical Description

Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid.
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Boiling Point

372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C
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Flash Point

302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good
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Density

1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328
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Vapor Density

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3
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Vapor Pressure

1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

In vitro, MCA blocks the cell energy supply in an as yet incompletely resolved manner, leading to a gradual decrease in ATP generation and in protein synthesis. Supplementation of intermediates of the Krebs-cycle or of acetyl-donors does not reduce this effect whereas incubation with the sodium salt of MCA causes a slow but marked decrease in the activity of pyruvate dehydrogenase and to a lesser degree of keto-glutarate dehydrogenase ... .
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Impurities

High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead.
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Color/Form

Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ...

CAS No.

79-11-8
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Record name CHLOROACETIC ACID
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Melting Point

145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C
Record name CHLOROACETIC ACID, SOLID
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Record name Chloroacetic acid
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Record name Chloroacetic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Chloroacetic acid (CAA) is represented by the molecular formula C2H3ClO2. It has a molecular weight of 94.50 g/mol. Spectroscopic data can vary depending on the specific technique and conditions used. For instance, the infrared spectrum of matrix-isolated CAA reveals distinct peaks corresponding to different conformers. []

ANone: Monothis compound (MCA), dithis compound (DCA), and trithis compound (TCA) differ in the number of chlorine atoms substituted on the methyl group of acetic acid. MCA has one chlorine atom (ClCH2COOH), DCA has two (Cl2CHCOOH), and TCA has three (Cl3CCOOH).

A: Research suggests that chloroacetic acids, particularly TCA, can inhibit the metabolism of trihalomethanes (THMs) in rat liver microsomes, potentially through competitive inhibition involving the enzyme CYP2E1. [] Studies on rodents have shown that while MCA, DCA, and TCA do not induce DNA strand breaks in liver cells, even at levels causing peroxisome proliferation, DCAA and CAA, the corresponding aldehydes, can cause direct DNA damage in certain human cell lines. []

A: In rats, high doses of monothis compound administered over 13 weeks led to increased blood urea nitrogen, changes in liver enzyme levels, and elevated relative liver and kidney weights, suggesting potential organ toxicity. [] Exposure to high doses of monothis compound (120-150 mg/kg) in rats over 13 weeks resulted in an increased incidence of cardiomyopathy. [] Short-term inhalation or dermal exposure to this compound may irritate the skin, eyes, respiratory tract, and mucous membranes and could lead to central nervous system depression in humans. []

A: The origin of chloroacetic acids in the environment is still debated, but they are commonly found as disinfection byproducts in chlorinated drinking water. [, ] Their presence in rainwater suggests atmospheric sources as well. [, ]

A: Research has detected chloroacetic acids in various environmental compartments, including rain, surface water, groundwater, and wastewater, highlighting their widespread distribution. [] Concentrations in rainwater show significant variability depending on meteorological conditions and sampling location. [, ]

A: Chloroacetic acids can undergo reductive degradation in the presence of zero-valent iron (Fe0), with ultrasonication significantly enhancing the degradation process. [] Hydrothermal treatment has shown promise in converting DCA and TCA into biodegradable organic acids by eliminating chlorine atoms through hydrolysis, followed by dehydration and thermal decomposition. []

A: this compound serves as a versatile building block in organic synthesis. [, , ] Its derivatives find applications in various industries, including pharmaceuticals, agrochemicals, and polymers. [, , ] For instance, this compound is used in producing carboxymethyl cellulose (CMC), a common thickening and stabilizing agent. []

A: While not typically used as a catalyst in its pure form, certain metal salts of this compound, such as copper p-toluenesulfonate and zinc methanesulfonate, demonstrate excellent catalytic activity in esterification reactions. [, ]

A: Metal salts of this compound, like copper p-toluenesulfonate and zinc methanesulfonate, exhibit high catalytic activity in esterifying this compound with various alcohols, often achieving yields exceeding 90%. [, ] These catalysts offer advantages like easy separation from the reaction mixture and reusability, potentially minimizing waste generation. [, ]

A: Environmentally friendly approaches to synthesizing 2-iminothiazolidin-4-ones, important heterocyclic compounds derived from this compound, have been explored. [] These methods utilize water as a solvent and exploit the self-catalytic properties of this compound, minimizing the need for additional catalysts and reducing environmental impact. []

A: Various analytical methods are employed to determine this compound levels in different matrices. Gas chromatography coupled with electron capture detection (GC-ECD), coupled-column GC-ECD (GC-GC-ECD), and gas chromatography/mass spectrometry (GC/MS) are commonly used after derivatization of chloroacetic acids to their respective propyl esters. [] Ion chromatography (IC) is another effective technique for analyzing chloroacetic acids, even at trace levels, as demonstrated by its application in determining this compound in isoproterenol hydrochloride drug substances. [, , ]

A: Validation of analytical methods, such as those used for quantifying this compound, involves establishing parameters like accuracy, precision, and specificity. [] These validation procedures ensure the reliability and reproducibility of the analytical data. []

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